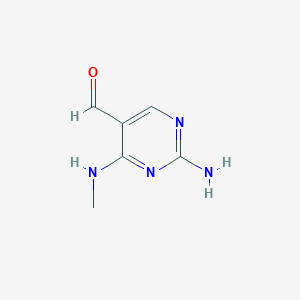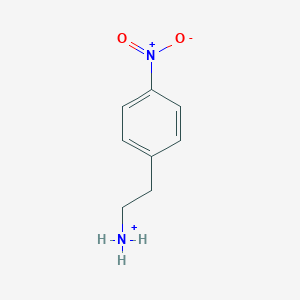
Methyl 4-piperidineacetate
Overview
Description
Mechanism of Action
Methyl 4-piperidineacetate, also known as methyl 2-(piperidin-4-yl)acetate, is a compound of interest in the field of drug discovery due to its potential therapeutic effects on the central nervous system . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit the reuptake of norepinephrine and dopamine, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (15721) and molecular formula (C8H15NO2) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored at 2-8°c and protected from light to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-piperidineacetate typically involves the esterification of 4-piperidineacetic acid with methanol in the presence of an acid catalyst . The reaction conditions are generally mild, with the reaction being carried out at room temperature or slightly elevated temperatures. The process involves the following steps:
- Dissolving 4-piperidineacetic acid in methanol.
- Adding a catalytic amount of sulfuric acid or hydrochloric acid.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Neutralizing the reaction mixture with a base such as sodium bicarbonate.
- Extracting the product with an organic solvent such as dichloromethane.
- Purifying the product by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-piperidineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-piperidineacetic acid.
Reduction: Reduction of the ester group can yield 4-piperidineethanol.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products:
Oxidation: 4-Piperidineacetic acid.
Reduction: 4-Piperidineethanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-piperidineacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a building block in organic synthesis, enabling the creation of diverse molecular structures.
Biology: The compound is studied for its potential therapeutic effects on the central nervous system.
Medicine: It serves as an intermediate in the synthesis of drugs for neurological disorders.
Industry: this compound is utilized in the production of various pharmaceutical compounds.
Comparison with Similar Compounds
Methyl 4-piperidineacetate can be compared with other similar compounds, such as:
4-Piperidineacetic acid: The parent compound from which this compound is derived.
4-Piperidineethanol: A reduction product of this compound.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity . Its versatility as a building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .
Properties
IUPAC Name |
methyl 2-piperidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUIHMBRJVKANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363927 | |
| Record name | Methyl 4-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168986-49-0 | |
| Record name | Methyl 4-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168986-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights Methyl 4-piperidineacetate as a major component of Punica granatum ethanolic extract. What is known about how this compound might contribute to the larvicidal and repellent effects observed against mosquitoes?
A1: While the research identifies this compound as a main component in the Punica granatum extract, it does not directly investigate the specific mechanism of action of this compound on mosquitoes. [] Further research is needed to understand if this compound is solely responsible for the observed effects or if it acts synergistically with other components of the extract. Studies focusing on the interaction of this compound with mosquito larval and adult targets, such as neurological receptors or developmental pathways, could elucidate its role in larvicidal and repellent activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)


